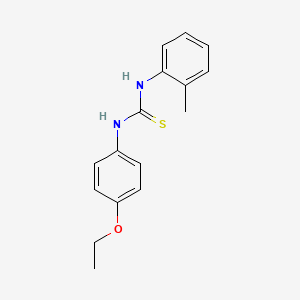
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. EMPTU belongs to the family of thiourea derivatives, which are known for their diverse biological and chemical properties. In
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In agriculture, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been investigated as a potential herbicide and fungicide. In materials science, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
作用機序
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the replication of various viruses, including HIV and influenza. In animal studies, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful handling and disposal of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea are necessary to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the identification of novel biological targets and mechanisms of action, and the evaluation of its potential clinical applications. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea and its derivatives could also be used as building blocks for the synthesis of novel materials with unique properties. Further studies are needed to fully explore the potential of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea in various scientific fields.
合成法
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by reacting 2-methylphenyl isothiocyanate and 4-ethoxyaniline in the presence of a suitable catalyst, such as triethylamine or sodium hydroxide. The reaction typically takes place in a solvent, such as ethanol or methanol, at room temperature or under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-14-10-8-13(9-11-14)17-16(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAFAABUXXMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
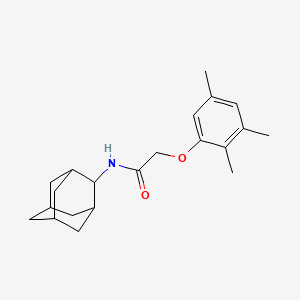
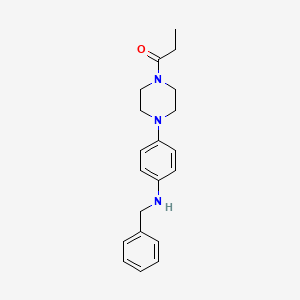
![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
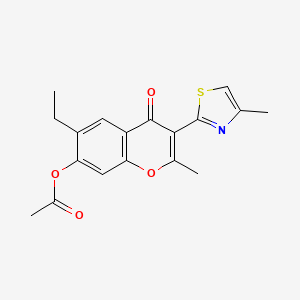
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
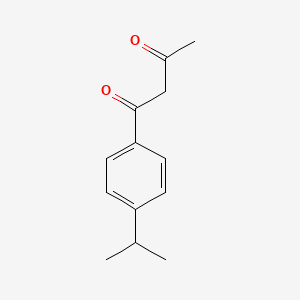

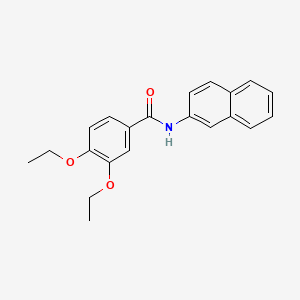
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)